molecular formula C16H14O B1580732 9-Anthraceneethanol CAS No. 54060-73-0

9-Anthraceneethanol

Cat. No.: B1580732
CAS No.: 54060-73-0
M. Wt: 222.28 g/mol
InChI Key: KLNMQYHQWUWCPG-UHFFFAOYSA-N
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Description

9-Anthraceneethanol is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

9-Anthraceneethanol, also known as 9-anthracenemethanol, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. Its structure, characterized by a hydroxyl group attached to an anthracene moiety, allows it to participate in various chemical reactions and biological processes. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C₁₅H₁₂O
  • Molecular Weight : 208.26 g/mol
  • Melting Point : 160-165 °C
  • Boiling Point : 371 °C

Biological Activity Overview

This compound exhibits a range of biological activities, including cytotoxic effects against cancer cell lines and potential applications in drug delivery systems. Its ability to form complexes with cellular components enhances its therapeutic potential.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, N1-(9-anthracenylmethyl)triamines demonstrated increased potency in murine leukemia cells (L1210) and Chinese hamster ovary (CHO) cells, particularly when treated with alpha-difluoromethylornithine (DFMO). The most effective derivatives showed high affinity for polyamine transporters (PAT), indicating that they can selectively target cancer cells .

CompoundCell LineK(i) Value (μM)Cytotoxicity
4,4-triamineL12101.8High
5,4-triamineL12101.7High
N1-(9-anthracenylmethyl)homospermidineA375 Melanoma-Vesicular formation observed

The mechanism by which this compound exerts its biological effects involves its interaction with cellular membranes and transport systems. The hydroxyl group plays a crucial role in facilitating these interactions. Studies have shown that upon irradiation, this compound can undergo photochemical reactions leading to the generation of reactive species that can induce cellular stress and apoptosis in cancer cells .

The photochemical behavior of this compound is significant for its applications in phototherapy and biomolecular caging. Under UV light, it can undergo dimerization or conversion to anthraquinone, which enhances its luminescent properties. This photochemical activity has been exploited in developing light-triggered drug delivery systems .

Case Studies

  • Cytotoxicity Against Melanoma Cells : In a study involving A375 melanoma cells treated with N1-(9-anthracenylmethyl)homospermidine, rapid formation of vesicular structures was noted, suggesting effective cellular uptake and potential for targeted therapy .
  • Phototrigger for Biomolecular Caging : Research demonstrated that this compound could serve as a fluorescent phototrigger for DNA conjugates, allowing for controlled release and activation of therapeutic agents upon light exposure .

Scientific Research Applications

Photochemical Applications

9-Anthracenemethanol plays a significant role in photochemical reactions due to its ability to undergo intramolecular electron transfer. This property has been utilized in the study of fluorescence quantum yields and photodimerization processes.

  • Intramolecular Electron Transfer : Research indicates that substituted benzoate esters of 9-anthracenemethanol exhibit distinct fluorescence behaviors in methanol, highlighting its potential in photochemical studies .
  • Photodimerization : The compound can undergo photodimerization reactions when exposed to UV light, leading to the formation of various anthracene derivatives. This is particularly useful in developing light-responsive materials .

Polymer Chemistry

9-Anthracenemethanol is utilized as a monomer or initiator in polymerization processes, contributing to the development of novel polymeric materials with unique properties.

  • Ring-Opening Polymerization : It serves as an initiator for the ring-opening polymerization of lactides and δ-valerolactone, resulting in polymers with enhanced thermal and mechanical properties .
  • Functionalized Polymers : The compound has been used to create anthracene-functionalized elastomers that exhibit reversible luminescent properties through light-triggered dimerization and heat-induced depolymerization .

Biological Applications

Research has explored the effects of 9-anthracenemethanol on biological systems, particularly regarding ion channel modulation.

  • Chloride Channel Studies : Studies have shown that 9-anthracenemethanol can modulate chloride channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). It exhibits both potentiation and inhibitory effects on these channels, making it a valuable tool for studying ion transport mechanisms .

Synthetic Applications

The compound is also employed in synthetic organic chemistry as a reagent or starting material.

  • Diels-Alder Reactions : 9-Anthracenemethanol is utilized in Diels-Alder reactions with various dienophiles, leading to the formation of complex cyclic structures . This application is particularly relevant for synthesizing pharmaceutical intermediates.
  • Preparation of Anthracene Derivatives : It serves as a precursor for synthesizing various anthracene derivatives that can be used in organic electronic applications .

Data Tables

Application AreaSpecific Use CaseReference
PhotochemistryIntramolecular electron transfer studies
Polymer ChemistryInitiator for ring-opening polymerization
Biological ResearchModulation of CFTR chloride channels
Synthetic Organic ChemistryDiels-Alder reactions with dienophiles

Case Studies

  • Photodimerization Mechanism :
    • A study demonstrated that 9-anthracenemethanol undergoes rapid photodimerization under UV irradiation, producing significant yields of dimers that can be characterized by NMR spectroscopy. This reaction pathway highlights its utility in creating new materials with tailored properties .
  • Polymer Development :
    • Researchers synthesized anthracene-functionalized epoxy elastomers using 9-anthracenemethanol. These materials exhibited reversible shape memory behavior when subjected to light and heat, showcasing their potential for smart material applications .
  • Biological Ion Channel Modulation :
    • Investigations into the effects of 9-anthracenemethanol on CFTR channels revealed its dual role as both an inhibitor and potentiator, providing insights into potential therapeutic avenues for cystic fibrosis treatment .

Properties

IUPAC Name

2-anthracen-9-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNMQYHQWUWCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299969
Record name 9-Anthraceneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54060-73-0
Record name 9-Anthraceneethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthraceneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution in methylene chloride (20 ml) of 2-(9-anthryl)ethanol (3.5 g; 15.7 mmoles), which had been obtained by reaction between bromoanthracene and n-butyllithium and subsequent reaction with ethylene oxide was slowly added to an ice-cold solution of phosgene (20 ml; 38.4 mmoles; 20% in toluene). The reaction mixture was kept for 3 hours in an ice-bath and was then allowed to stand at room temperature during the night. Work up by vacuum evaporation of the solvent gave a crystalline residue, which was recrystallized from methylene chloride solution by precipitation with hexane to give 3.36 g (75%) of AEOC as practically colourless crystals, mp 85°-87° C. 270 MHz 1H-NMR in CDCl3 : 4.10 (t, J=8 Hz, 2 H); 4.66 (t, J=8 Hz, 2 H); 7.46-7.61 (m, 4 H); 8.03 (d, J=8 Hz, 2 H); 8.27 (d, J=8.6 Hz, 2 H); 8.43 (s, 1 H, H-10).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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